2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione is a complex organic compound that features a dioxane ring substituted with adamantyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the dioxane ring: This can be achieved through the cyclization of appropriate diols or hydroxy acids under acidic or basic conditions.
Introduction of the adamantyl group: This step might involve the use of adamantyl halides or adamantyl carboxylic acids in the presence of catalysts or under specific reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could convert ketone groups to alcohols.
Substitution: The adamantyl and dimethyl groups might be substituted under specific conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione could have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a molecular probe.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting biochemical processes.
Altering physical properties: Such as solubility or stability, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the adamantyl group.
5-(2-Methyl-2-adamantyl)-1,3-dioxane-4,6-dione: Lacks the dimethyl groups.
Adamantyl-substituted dioxanes: Various derivatives with different substituents.
Uniqueness
2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione is unique due to the presence of both adamantyl and dimethyl groups, which can impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
2,2-dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-16(2)20-14(18)13(15(19)21-16)17(3)11-5-9-4-10(7-11)8-12(17)6-9/h9-13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXENDSPLSAQBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2(C3CC4CC(C3)CC2C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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